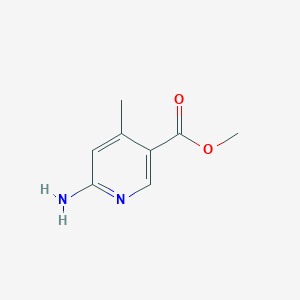
Methyl 6-amino-4-methylnicotinate
Übersicht
Beschreibung
“Methyl 6-amino-4-methylnicotinate” is a chemical compound with the CAS Number: 179555-12-5 . It has a molecular weight of 166.18 . The IUPAC name for this compound is methyl 6-amino-4-methylnicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 6-amino-4-methylnicotinate” is 1S/C8H10N2O2/c1-5-3-7 (9)10-4-6 (5)8 (11)12-2/h3-4H,1-2H3, (H2,9,10) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“Methyl 6-amino-4-methylnicotinate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 6-amino-4-methylnicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .
Mode of Action
While the exact mode of action of Methyl 6-amino-4-methylnicotinate is not fully understood, it is thought to be similar to that of niacin and its derivatives. Niacin acts as an agonist for its receptors, triggering a cascade of intracellular events. This includes the inhibition of cyclic adenosine monophosphate (cAMP) production, leading to decreased lipolysis in adipose tissue and reduced free fatty acid levels in the plasma .
Biochemical Pathways
The activation of niacin receptors leads to the modulation of several biochemical pathways. One of the key pathways is the adenylate cyclase pathway, which is inhibited upon niacin binding. This results in decreased cAMP levels, leading to reduced protein kinase A (PKA) activity. PKA inhibition suppresses hormone-sensitive lipase, reducing the breakdown of triglycerides in adipose tissue .
Pharmacokinetics
These metabolites are then excreted in the urine .
Result of Action
The activation of niacin receptors by Methyl 6-amino-4-methylnicotinate can lead to various cellular effects. The most notable is the reduction in lipolysis in adipose tissue, leading to decreased levels of free fatty acids in the plasma. This can have beneficial effects in conditions characterized by elevated free fatty acid levels, such as hyperlipidemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-amino-4-methylnicotinate. Factors such as pH, temperature, and the presence of other substances can affect its stability and absorption. Furthermore, individual factors such as age, sex, genetic factors, and health status can influence its pharmacokinetics and pharmacodynamics .
Eigenschaften
IUPAC Name |
methyl 6-amino-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFJNCHHLJFFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-4-methylnicotinate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

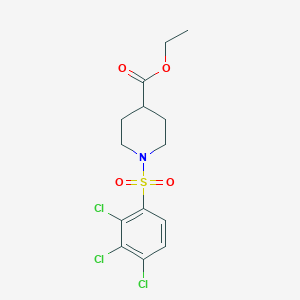
![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)

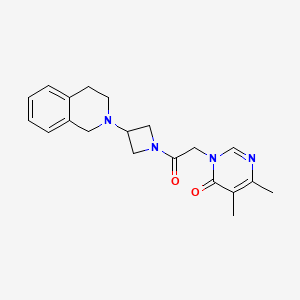
![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)
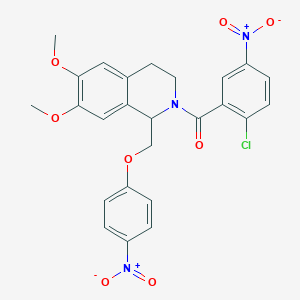
![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)
![1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene](/img/structure/B2892993.png)
![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)
![1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892998.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2892999.png)
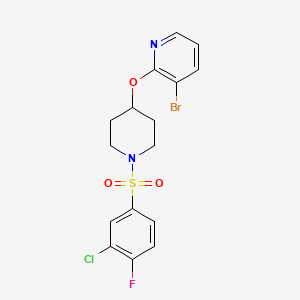
![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)